![molecular formula C22H22O9 B13910947 7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13910947.png)
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’'-methyloxy-Daidzin: (Daidzein 7-O-Β-D-glucoside 4’‘-O-methylate) is an isoflavone methyl-glycoside isolated from Cordyceps militaris grown on germinated soybeans . Isoflavones, including 4’'-methyloxy-Daidzin, are known for their immunomodulating and antiallergic activities . This compound is a derivative of daidzein, a natural isoflavone glycoside found in leguminous plants such as Glycine max (soybean), Pueraria lobata, and others .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4’‘-methyloxy-Daidzin involves the enzymatic hydrolysis of daidzin in a green reaction medium, such as deep eutectic solvents (DESs). DESs are prepared by thermal mixing with an ammonium salt (e.g., choline chloride) and a hydrogen-bond donor (e.g., urea and glycerol) . The enzymatic hydrolysis of daidzin in DESs results in a high yield of daidzein, which can then be methylated to produce 4’'-methyloxy-Daidzin .
Industrial Production Methods: Industrial production of 4’'-methyloxy-Daidzin can be achieved through the bioconversion of daidzin using specific bacterial strains. For example, Escherichia strains have been shown to convert daidzin to daidzein and its derivatives through deglycosylation, methoxylation, and hydroxylation . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4’'-methyloxy-Daidzin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert 4’'-methyloxy-Daidzin to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of 4’'-methyloxy-Daidzin.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4’'-methyloxy-Daidzin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other isoflavone derivatives.
Biology: Studied for its immunomodulating and antiallergic properties.
Wirkmechanismus
The mechanism of action of 4’'-methyloxy-Daidzin involves its interaction with various molecular targets and pathways. It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity . Additionally, it inhibits aldehyde dehydrogenase, which contributes to its antialcohol effects . The compound also exerts antioxidant and anti-inflammatory effects by modulating oxidative stress and inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Daidzin: A natural isoflavone glycoside found in soybeans and other legumes.
Daidzein: The aglycone form of daidzin, known for its estrogenic and antioxidant properties.
Puerarin: Another isoflavone glycoside with similar biological activities.
Uniqueness of 4’'-methyloxy-Daidzin: 4’‘-methyloxy-Daidzin is unique due to its methylation at the 4’’ position, which enhances its bioactivity and stability compared to other isoflavone glycosides . This modification also contributes to its distinct immunomodulating and antiallergic properties .
Eigenschaften
Molekularformel |
C22H22O9 |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H22O9/c1-28-21-18(10-23)31-22(20(27)19(21)26)29-13-6-7-14-15(25)9-16(30-17(14)8-13)11-2-4-12(24)5-3-11/h2-9,18-24,26-27H,10H2,1H3/t18-,19-,20-,21-,22-/m1/s1 |
InChI-Schlüssel |
JEXKNAFABTYXEB-ZGJYDULXSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC3=C(C=C2)C(=O)C=C(O3)C4=CC=C(C=C4)O)CO |
Kanonische SMILES |
COC1C(OC(C(C1O)O)OC2=CC3=C(C=C2)C(=O)C=C(O3)C4=CC=C(C=C4)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


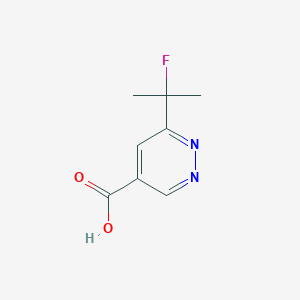

![tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13910874.png)
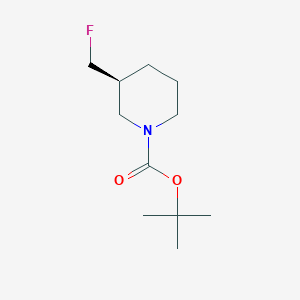

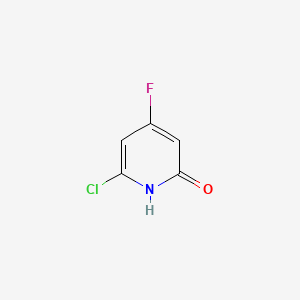
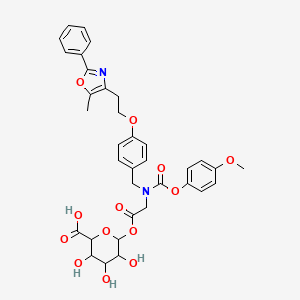
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B13910913.png)
![3-Bromo-2-fluoro-6-[3-(1-pyrrolidinyl)propoxy]pyridine](/img/structure/B13910914.png)
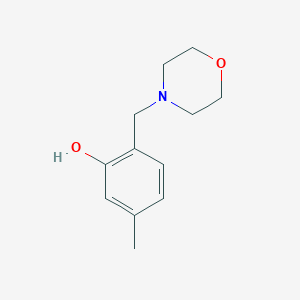
![ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate](/img/structure/B13910935.png)
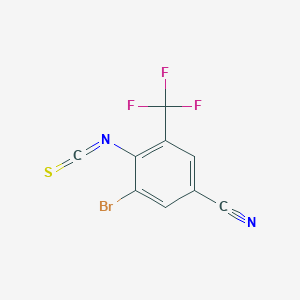
![O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13910953.png)
![1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B13910960.png)
